Lonaprisan - 211254-73-8

Lonaprisan

Catalog Number: EVT-273532
CAS Number: 211254-73-8
Molecular Formula: C28H29F5O3
Molecular Weight: 508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lonaprisan is under investigation in clinical trial NCT00555919 (ZK 230211 in Postmenopausal Woman With Metastatic Breast Cancer).
Lonaprisan is an orally bioavailable pentafluoroethyl derivative of a mifepristone-related steroid with antiprogestagenic activity. Lonaprisan is a pure, highly receptor-selective progesterone receptor (PR) antagonist; binding of this agent to PRs inhibits PR activation and the associated proliferative effects. Unlike many other antiprogestins such as mifepristone, this agent does not appear to convert to an agonist in the presence of protein kinase A (PKA) activators and shows high antiprogestagenic activity on both progesterone receptor (PR) isoforms PR-A and PR-B.
Synthesis Analysis

The synthesis of Lonaprisan involves several key steps that include the introduction of specific substituents at defined positions on the steroid nucleus. A notable method involves the use of copper-catalyzed reactions to introduce an 11β-substituent, which is critical for its biological activity.

The synthetic pathway typically includes:

  1. Formation of intermediates: Utilizing various reagents and conditions to create necessary precursors.
  2. Functionalization: Introducing functional groups that enhance potency and selectivity towards the progesterone receptor.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product from reaction mixtures.
Molecular Structure Analysis

The molecular structure of Lonaprisan can be described as a modified steroid framework. Its structure features:

  • Core Structure: A steroid backbone with specific modifications at the 11β-position.
  • Functional Groups: Various substituents that enhance its binding affinity and selectivity for the progesterone receptor.

The chemical formula for Lonaprisan is C21_{21}H24_{24}F5_5N2_{2}O, with a molecular weight of approximately 408.43 g/mol. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability .

Chemical Reactions Analysis

Lonaprisan participates in several chemical reactions during its synthesis and metabolism:

  • Photochemical Reactions: Certain synthetic routes utilize photoconversion techniques to modify specific positions on the steroid nucleus, enhancing selectivity and yield.
  • Metabolic Reactions: In vivo studies indicate that Lonaprisan undergoes metabolic transformations that can lead to active metabolites. These metabolites may exhibit varying degrees of potency and bioavailability compared to the parent compound .

The reactions involved in its synthesis are crucial for achieving the desired pharmacological profile necessary for effective therapeutic use.

Mechanism of Action

Lonaprisan acts primarily as an antagonist at the progesterone receptor, inhibiting its activation by natural ligands such as progesterone. This antagonistic action disrupts downstream signaling pathways involved in cell proliferation and survival in hormone-dependent cancers.

The mechanism can be summarized as follows:

  1. Binding Affinity: Lonaprisan binds competitively to the progesterone receptor.
  2. Inhibition of Transcriptional Activity: By blocking receptor activation, it prevents transcriptional changes necessary for tumor growth.
  3. Effects on Cancer Cell Proliferation: Studies have shown that treatment with Lonaprisan results in reduced proliferation of progesterone receptor-positive cancer cells through mechanisms involving cell cycle regulation .
Physical and Chemical Properties Analysis

Lonaprisan exhibits several notable physical and chemical properties:

These properties are vital for understanding how Lonaprisan behaves in biological systems and its potential formulation into effective drug products.

Applications

Lonaprisan has been investigated primarily for its applications in oncology:

  • Cancer Treatment: It is being studied as a second-line therapy for patients with progesterone receptor-positive breast cancer. Clinical trials have demonstrated its ability to inhibit tumor growth effectively.
  • Research Tool: Beyond therapeutic applications, Lonaprisan serves as a valuable tool in research settings to study progesterone signaling pathways and their implications in various diseases .
Pharmacological Profile and Mechanism of Action

Progesterone Receptor Antagonism Dynamics

Lonaprisan (chemical name: (8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one) is a steroidal antiprogestogen with the molecular formula C28H29F5O3 and a molecular weight of 508.53 g/mol [1] [5] [6]. It functions as a high-affinity, silent antagonist of the progesterone receptor (PR), binding both PR-A and PR-B isoforms with equal potency [4] [6].

Structural Determinants of PR Binding Affinity

Lonaprisan’s binding affinity is driven by three critical modifications:

  • C11β pentafluoroethyl group: Replaces the dimethylaminophenyl ring in mifepristone, enhancing hydrophobic interactions within the ligand-binding pocket (LBP) of PR [4].
  • C4 acetylphenyl substituent: Projects into a hydrophobic region of the LBP, stabilizing the antagonist conformation [1] [5].
  • C17β hydroxyl group: Forms hydrogen bonds with Gln725 of the PR, critical for anchoring the molecule [4].

These features collectively yield a dissociation constant (Kd) in the low-nanomolar range, significantly reducing agonist "flipping" (conversion to partial agonist activity) under cellular stress [4] [6].

Table 1: Structural Determinants of Lonaprisan’s PR Binding Affinity

Structural FeatureChemical GroupRole in PR Binding
C11β positionPentafluoroethyl (‒CF2CF3)Enhances hydrophobic interactions; prevents agonist conversion under PKA activation
C4 position4-Acetylphenyl (C6H4COCH3)Stabilizes antagonist conformation via van der Waals forces
C17β positionHydroxyl (‒OH)Hydrogen bonding with Gln725 of PR

Type III PR Antagonist Classification and Differentiation

Progesterone receptor antagonists are classified into three types based on coregulator recruitment and transcriptional behavior:

  • Type I (e.g., onapristone): Induces PR binding to DNA but blocks transactivation by recruiting corepressors [4].
  • Type II (e.g., mifepristone): Prevents PR-DNA binding but exhibits partial agonism under protein kinase A (PKA) activation [4] [6].
  • Type III (lonaprisan): Binds PR without inducing DNA binding or coregulator recruitment (silent antagonism), even under PKA stimulation [4] [6]. This pure antagonism is attributed to its pentafluoroethyl group, which sterically hinders helix-12 repositioning required for agonist activity [4].

Transcriptional Regulation in Target Tissues

Suppression of Steroid-Responsive Gene Overexpression

Lonaprisan inhibits progesterone-dependent gene overexpression by disrupting PR interactions with progesterone response elements (PREs). Key effects include:

  • Downregulation of Plp1: In oligodendrocytes, lonaprisan reduces Plp1 (proteolipid protein 1) expression by 80% compared to progesterone-treated cells, impairing myelin sheath formation [3] [5].
  • Blockade of STAT5 activation: Prevents PR-mediated recruitment of STAT5 to promoters of lactation-associated genes (e.g., β-casein), critical in breast cancer models [4].

This occurs via lonaprisan’s induction of a PR conformation that cannot recruit coactivators like SRC-1 or CBP/p300 [4].

Modulation of Proapoptotic and Proliferative Pathways

Lonaprisan triggers G0/G1 cell-cycle arrest and senescence in PR-positive breast cancer cells (T47D lineage) through p21-dependent and p53-independent pathways [4]:

  • p21 induction: Lonaprisan-bound PR directly binds the p21 promoter via Sp1 transcription factor complexes, increasing p21 expression 5-fold. p21 then inhibits cyclin E-CDK2, halting cell-cycle progression [4].
  • Proapoptotic gene modulation: Upregulates Bax (3-fold) and Casp7 (2.5-fold) while suppressing survivin (BIRC5), shifting cells toward apoptosis [4] [5].
  • Senescence induction: 70% of T47D cells exhibit senescence-associated β-galactosidase activity within 72 hours, linked to sustained p21 overexpression and reactive oxygen species accumulation [4].

Table 2: Transcriptional Targets of Lonaprisan in Breast Cancer Models

Gene TargetFunctionRegulation by LonaprisanBiological Outcome
p21CDK inhibitor↑ 5-fold via Sp1/PR complexG0/G1 arrest; senescence
BaxProapoptotic Bcl-2 member↑ 3-foldMitochondrial apoptosis pathway
Casp7Executioner caspase↑ 2.5-foldDNA fragmentation
Plp1Myelin synthesis↓ 80%Reduced cellular differentiation

Table 3: Classification of Progesterone Receptor Antagonists

Antagonist TypeExamplePR-DNA BindingCoregulator RecruitmentAgonist Conversion
Type IOnapristoneYesCorepressors (e.g., NCoR)No
Type IIMifepristoneNoMixed coactivators/repressorsYes (under PKA)
Type IIILonaprisanNoNoneNo

Table 4: Synonyms for Lonaprisan

SynonymSource
ZK 230211Bayer development code
BAY86-5044Bayer catalog number
ZK-PRAScientific literature
211254-73-8CAS registry number
EVT-273532EvitaChem catalog number

Properties

CAS Number

211254-73-8

Product Name

Lonaprisan

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C28H29F5O3

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1

InChI Key

VHZPUDNSVGRVMB-RXDLHWJPSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one
lonaprisan
ZK 230211
ZK-230211
ZK230211

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.